molecular formula C10H18O2 B14597590 2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol CAS No. 60320-27-6

2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol

Cat. No.: B14597590
CAS No.: 60320-27-6
M. Wt: 170.25 g/mol
InChI Key: DSLGGXPPWVYDDB-UHFFFAOYSA-N
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Description

2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol is an organic compound characterized by its unique structure, which includes an octadienyl group attached to an ethan-1-ol moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol typically involves the reaction of octa-1,3-diene with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the ether bond.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as Lewis acids or bases can be employed to enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of saturated alcohols.

    Substitution: The ether linkage in the compound can be susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various ether derivatives.

Scientific Research Applications

2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

    2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol: Similar structure but with an amino group instead of an ether linkage.

    2-[(Octa-1,3-dien-1-yl)thio]ethan-1-ol: Contains a sulfur atom in place of the oxygen in the ether linkage.

Uniqueness: 2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol is unique due to its specific ether linkage, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

60320-27-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-octa-1,3-dienoxyethanol

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-9-12-10-8-11/h5-7,9,11H,2-4,8,10H2,1H3

InChI Key

DSLGGXPPWVYDDB-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=COCCO

Origin of Product

United States

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